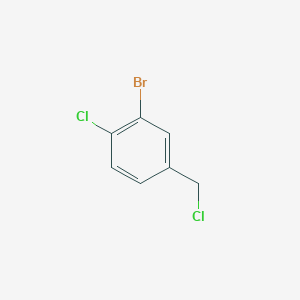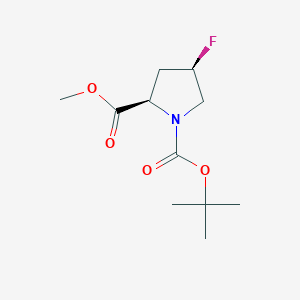
3-Brom-4-chlorbenzylchlorid
Übersicht
Beschreibung
2-Bromo-1-chloro-4-(chloromethyl)benzene is an organic compound with the molecular formula C7H5BrCl2 It is a derivative of benzyl chloride, where the benzene ring is substituted with bromine and chlorine atoms at the 3rd and 4th positions, respectively
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-chloro-4-(chloromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying biological processes and interactions.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
3-Bromo-4-chlorobenzyl chloride is an organic compound that belongs to the class of haloarenes. It is primarily used as a reagent in various chemical reactions, particularly in Suzuki–Miyaura (SM) cross-coupling reactions . The primary targets of this compound are the carbon atoms in other organic compounds that it reacts with.
Mode of Action
The compound interacts with its targets through a process known as nucleophilic substitution, where a nucleophile (a molecule or ion that donates an electron pair to form a chemical bond) replaces a group in another molecule . In the case of 3-Bromo-4-chlorobenzyl chloride, the bromine or chlorine atom can be replaced by a nucleophile, resulting in a new bond formation .
Biochemical Pathways
The biochemical pathways affected by 3-Bromo-4-chlorobenzyl chloride are primarily those involved in the synthesis of new organic compounds. For instance, in Suzuki–Miyaura cross-coupling reactions, the compound can be used to form new carbon-carbon bonds, facilitating the synthesis of a wide range of organic compounds .
Result of Action
The primary result of the action of 3-Bromo-4-chlorobenzyl chloride is the formation of new organic compounds through reactions such as Suzuki–Miyaura cross-coupling . The specific molecular and cellular effects of the compound’s action would depend on the nature of these new compounds and their subsequent interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-chloro-4-(chloromethyl)benzene typically involves the halogenation of benzyl chloride derivatives. One common method is the bromination of 4-chlorobenzyl chloride using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of 2-Bromo-1-chloro-4-(chloromethyl)benzene may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the hazardous nature of the reagents and the potential for side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-chloro-4-(chloromethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Oxidation: It can be oxidized to form 3-Bromo-4-chlorobenzaldehyde or 3-Bromo-4-chlorobenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to 3-Bromo-4-chlorotoluene using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium carbonate, or organic bases in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: 3-Bromo-4-chlorobenzaldehyde, 3-Bromo-4-chlorobenzoic acid.
Reduction: 3-Bromo-4-chlorotoluene.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromobenzyl chloride: Lacks the chlorine substituent at the 4th position.
4-Chlorobenzyl chloride: Lacks the bromine substituent at the 3rd position.
Benzyl chloride: Lacks both bromine and chlorine substituents.
Uniqueness
2-Bromo-1-chloro-4-(chloromethyl)benzene is unique due to the presence of both bromine and chlorine substituents, which confer distinct reactivity and selectivity in chemical reactions. This dual substitution pattern allows for more versatile synthetic applications compared to its mono-substituted counterparts.
Eigenschaften
IUPAC Name |
2-bromo-1-chloro-4-(chloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNSUGXSGOEDMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol](/img/structure/B1375532.png)





![1'-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1375545.png)
![Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride](/img/structure/B1375548.png)
![2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3,4-oxadiazole hydrochloride](/img/structure/B1375549.png)
